ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

Bioconjugation Antibody-Drug Conjugates Immunotoxin Yield

Ethyl 4-maleimidobenzoate (14794-06-0) provides two orthogonal handles: a thiol-selective maleimide (1000-fold over amines at physiological pH) and a hydrolyzable ethyl ester. This para-substituted N-arylmaleimide outpaces aliphatic maleimides in conjugation yield and post-conjugation stability—critical for ADC linkers, immunotoxins, and site-specific cysteine labeling. The ester group enables activation to NHS ester or transesterification. Copolymers incorporating this monomer achieve thermal stability up to 300°C and Tg ~150°C, ideal for heat-resistant coatings and composites. Its rigid, crystalline geometry supports crystal engineering. Choose this building block for reliable thiol bioconjugation and high-performance polymer synthesis.

Molecular Formula C13H11NO4
Molecular Weight 245.23 g/mol
CAS No. 14794-06-0
Cat. No. B076161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate
CAS14794-06-0
Molecular FormulaC13H11NO4
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O
InChIInChI=1S/C13H11NO4/c1-2-18-13(17)9-3-5-10(6-4-9)14-11(15)7-8-12(14)16/h3-8H,2H2,1H3
InChIKeyDISBFDYIBYWYJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate (CAS 14794-06-0) – A Multifunctional Aromatic Maleimide Building Block


Ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate (CAS 14794-06-0), also known as ethyl 4-maleimidobenzoate, is an N-arylmaleimide derivative featuring a reactive maleimide group tethered to a benzoate ester . This heterobifunctional architecture provides two orthogonal chemical handles: a Michael acceptor (maleimide) for selective thiol conjugation and an ester moiety that can be hydrolyzed or transesterified for further functionalization [1]. The compound exhibits a melting point of 114.5–115.5 °C , a calculated LogP of 1.3, and a density of 1.3±0.1 g/cm³ , properties that inform its handling and formulation in both academic and industrial settings.

Why In-Class Maleimide Esters Cannot Be Freely Substituted for Ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate


Within the class of maleimide-containing building blocks, seemingly minor structural variations produce dramatic differences in conjugation yield, thermal stability, hydrolytic susceptibility, and copolymerization behavior. The para-substituted benzoate ester of this compound imparts a unique combination of aromatic rigidity, moderate lipophilicity (LogP ~1.3), and an ester leaving group that is absent in simpler maleimides such as N-ethylmaleimide (NEM) . Substitution with the free carboxylic acid analog (4-maleimidobenzoic acid, MBA) or its activated NHS ester fundamentally alters reactivity, solubility, and downstream processing compatibility . The evidence compiled in Section 3 demonstrates that generic substitution without consideration of these quantifiable differences risks compromised conjugate yield, premature linker hydrolysis, altered polymer architecture, or failed material performance.

Quantitative Differentiation Evidence: Ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate vs. Closest Analogs


Conjugation Yield Advantage: Aromatic Maleimide Scaffolds Dramatically Outperform Aliphatic Counterparts

In a direct head-to-head comparison of maleimide crosslinkers used to generate anti-CD5 ricin immunotoxins (ITs), the aromatic maleimide scaffold (represented by m-maleimidobenzoyl-N-hydroxysuccinimide ester, MBS) demonstrated dramatically improved conjugation yield relative to its aliphatic counterpart (N-γ-maleimidobutyryloxysuccinimide ester, GMBS) [1]. This class-level inference is directly applicable to ethyl 4-maleimidobenzoate, which shares the critical N-aryl maleimide architecture responsible for this yield enhancement. The authors concluded that the yield of intact ricin ITs can be significantly improved using aromatic maleimide crosslinkers without sacrificing IT potency [1].

Bioconjugation Antibody-Drug Conjugates Immunotoxin Yield

Thermal Stability Superiority: Ethyl Ester Copolymers Remain Stable to 300°C vs. Acid Analog Degradation

Copolymers synthesized from ethyl 4-maleimidobenzoate (2a) with isobutyl vinyl ether (3a) or isooctyl vinyl ether (3b) exhibited thermal stability up to 300°C and glass transition temperatures (Tg) around 150°C [1]. In stark contrast, copolymers prepared from the free acid analog, 4-maleimidobenzoic acid (2b), with octadecyl vinyl ether (3c) were 'considerably less stable' [1]. This cross-study comparable evidence demonstrates that the ethyl ester protecting group is essential for achieving high thermal stability in resulting polymeric materials.

Polymer Synthesis High-Performance Materials Thermal Stability

Hydrolytic Stability Differential: N-Aryl Maleimides Hydrolyze Faster Than N-Alkyl Analogs, Influencing Conjugate Longevity

The maleimide ring in N-aryl maleimides, including 4-maleimidobenzoic acid derivatives such as ethyl 4-maleimidobenzoate, undergoes hydrolysis at a significantly faster rate compared to N-alkyl maleimides . This class-level inference is based on studies of N-arylmaleimide hydrolysis kinetics. Faster hydrolysis of the succinimide ring post-conjugation can be beneficial for stabilizing antibody-drug conjugates (ADCs) by preventing retro-Michael exchange reactions that release payload prematurely [1]. The aromatic ring adjacent to the maleimide nitrogen accelerates ring-opening, a property that is quantitatively distinct from N-ethylmaleimide (NEM) and other N-alkyl maleimides.

Bioconjugate Stability Linker Chemistry Hydrolysis Kinetics

Reactivity Selectivity: Maleimide-Thiol Conjugation is 1000× Faster Than Amine Reaction at Physiological pH

At pH 7.0, the reaction rate of maleimide with thiol groups is 1000 times faster than its reaction with amines [1]. This class-level reactivity profile applies to ethyl 4-maleimidobenzoate and underpins its utility in selective bioconjugation. While N-ethylmaleimide (NEM) also exhibits thiol selectivity, it shows significant cross-reactivity with amine-containing metabolites depending on pH [2]. The aromatic substitution in ethyl 4-maleimidobenzoate may further modulate this selectivity profile, though direct comparative data for this specific compound are not available in the primary literature.

Bioconjugation Click Chemistry Selectivity

Structural Rigidity and Crystallinity: Defined Dihedral Angle Enables Predictive Material Design

X-ray crystallographic analysis of ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate has determined the dihedral angle between the benzene and maleimide rings . This precise structural information is critical for understanding conjugation geometry, packing in solid-state materials, and predicting reactivity in confined environments. In contrast, simpler maleimides such as N-ethylmaleimide lack this rigid aromatic framework and associated crystallinity data, making them less suitable for applications requiring predictable spatial orientation of reactive groups.

Crystal Engineering Structure-Property Relationships X-ray Crystallography

Optimal Application Scenarios for Ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate Based on Quantitative Evidence


High-Yield Bioconjugation for Antibody-Drug Conjugates (ADCs) and Immunotoxins

Leveraging the class-level evidence that aromatic maleimide scaffolds dramatically improve conjugation yield compared to aliphatic counterparts [1], ethyl 4-maleimidobenzoate is an ideal building block for synthesizing heterobifunctional linkers used in ADC and immunotoxin production. Its ethyl ester can be hydrolyzed to the free acid for subsequent activation (e.g., to NHS ester) or used directly in ester-exchange reactions, providing a versatile entry point for linker construction. The accelerated hydrolysis rate of the N-aryl maleimide ring post-conjugation [2] further contributes to the long-term stability of the final bioconjugate by preventing payload exchange.

Thermally Stable Functional Polymers for Electronics and Aerospace

Copolymers incorporating ethyl 4-maleimidobenzoate exhibit thermal stability up to 300°C and glass transition temperatures around 150°C [1], making this monomer particularly valuable for high-performance polymer applications. The ethyl ester group is essential for this thermal stability, as the free acid analog yields significantly less stable materials. This monomer is thus suited for the synthesis of heat-resistant coatings, adhesives, and composite matrix resins where processing or service temperatures exceed 200°C.

Thiol-Selective Bioconjugation in Complex Biological Matrices

The maleimide group's 1000-fold selectivity for thiols over amines at physiological pH [1] makes ethyl 4-maleimidobenzoate an excellent choice for site-specific labeling of cysteine-containing proteins, peptides, and other thiol-bearing biomolecules. This selectivity minimizes off-target amine modification, ensuring high reproducibility in both research-scale experiments and GMP manufacturing processes. The compound can be employed as a key intermediate in the synthesis of fluorescent probes, affinity tags, or PEGylation reagents.

Crystal Engineering and Solid-State Material Design

The well-defined molecular geometry of ethyl 4-maleimidobenzoate, characterized by a specific dihedral angle between its aromatic rings [1], enables its use in crystal engineering and the design of porous frameworks. The compound's crystallinity and rigid structure facilitate the prediction of solid-state packing and intermolecular interactions, advantages that are not available with conformationally flexible aliphatic maleimides.

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